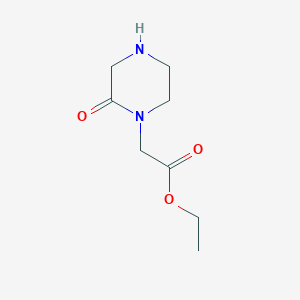

Ethyl 2-(2-oxopiperazin-1-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(2-oxopiperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-oxopiperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-5-7(10)11/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJQJVNFTWWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593629 | |

| Record name | Ethyl (2-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164784-87-6 | |

| Record name | Ethyl (2-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Ethyl 2-(2-oxopiperazin-1-yl)acetate

CAS Registry Number: 164784-87-6[1]

Executive Summary & Chemical Identity

Ethyl 2-(2-oxopiperazin-1-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and small-molecule drug candidates. Structurally, it consists of a piperazin-2-one (ketopiperazine) core where the amide nitrogen (N1) is substituted with an ethyl acetate group.

This compound serves as a critical scaffold for introducing conformational restriction into peptide backbones, mimicking the

Chemical Data Specifications

| Property | Specification |

| CAS Number | 164784-87-6 |

| IUPAC Name | Ethyl 2-(2-oxopiperazin-1-yl)acetate |

| Synonyms | 1-Piperazineacetic acid, 2-oxo-, ethyl ester; Ethyl (2-oxopiperazin-1-yl)acetate |

| Molecular Formula | C |

| Molecular Weight | 186.21 g/mol |

| SMILES | CCOC(=O)CN1C(=O)CNCC1 |

| InChI Key | AQZWKPDVWWJWRY-UHFFFAOYSA-N (Isomer specific) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Critical Synthetic Challenges & Regioselectivity

Synthesizing CAS 164784-87-6 presents a classic regioselectivity challenge in heterocyclic chemistry. The piperazin-2-one core contains two nucleophilic nitrogen atoms:

-

N1 (Amide Nitrogen): Low nucleophilicity (pKa

15-17), requires deprotonation. -

N4 (Amine Nitrogen): High nucleophilicity (pKa

8-9), reacts readily with alkyl halides.

The Trap: Direct alkylation of piperazin-2-one with ethyl bromoacetate under mild basic conditions (e.g., K

Validated Synthesis Protocol (N1-Selective)

To ensure the production of CAS 164784-87-6, a protection-deprotection strategy is required to block the N4 position.

Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring N1-alkylation.

Detailed Methodology

-

N4-Protection: React piperazin-2-one with di-tert-butyl dicarbonate (Boc

O) in dichloromethane (DCM) with triethylamine. The more nucleophilic N4 amine reacts selectively to form tert-butyl 3-oxopiperazine-1-carboxylate. -

N1-Alkylation: Dissolve the N4-protected intermediate in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.1 eq). The strong base deprotonates the amide N1. Add Ethyl Bromoacetate (1.1 eq) dropwise. Stir at room temperature until TLC indicates completion.

-

Deprotection: Treat the N1-alkylated intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in dioxane to remove the Boc group.

-

Workup: Neutralize carefully with NaHCO

(do not exceed pH 8 to avoid ester hydrolysis) and extract with DCM.

Applications in Drug Discovery

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, often referred to as a "constrained glycine-glycine" mimetic.

Peptidomimetics and Conformational Restriction

In peptide chains, the flexibility of the backbone often leads to poor bioavailability and metabolic instability. Replacing a dipeptide segment with Ethyl 2-(2-oxopiperazin-1-yl)acetate locks the conformation.

-

Mechanism: The lactam ring forces the backbone into a specific dihedral angle (

, -

Utility: High-affinity binding to receptors that recognize turn motifs, such as Integrins (RGD mimetics) and Somatostatin receptors.

Factor Xa and Thrombin Inhibitors

Research indicates that 1,4-disubstituted piperazin-2-ones serve as effective S1/S4 pocket binders in serine protease inhibitors.

-

The Ethyl Acetate tail at N1 acts as a linker that can be further derivatized (e.g., hydrolyzed to the acid and coupled to an amine) to reach the S1 specificity pocket.

-

The N4 amine remains free for coupling to aryl groups that occupy the S4 hydrophobic pocket.

Strategic Derivatization Logic

Researchers utilize this CAS number specifically when the "linker" needs to extend from the amide nitrogen.

Figure 2: Divergent synthesis strategy using CAS 164784-87-6 as a core scaffold.

Quality Control & Analytic Validation

When sourcing or synthesizing this compound, verify identity to exclude the N4-isomer (CAS 774493-57-1).

Diagnostic NMR Signals ( H NMR in CDCl )

-

N1-Isomer (Target - CAS 164784-87-6):

-

Look for the methylene protons of the N1-acetate group (-N-CH2-CO-). These typically appear as a singlet around 4.0–4.2 ppm .

-

The lactam ring protons adjacent to N1 will show distinct splitting patterns compared to the N4 isomer due to the proximity of the carbonyl.

-

-

N4-Isomer (Impurity):

-

The methylene protons attached to the amine nitrogen (N4) generally appear upfield, around 3.2–3.5 ppm .

-

Mass Spectrometry

-

HRMS (ESI+): Calculated for [M+H]

: 187.1083. -

Fragmentation: MS/MS fragmentation patterns can distinguish isomers based on the loss of the ethyl acetate fragment relative to the lactam carbonyl.

Safety and Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to atmospheric moisture over time.

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases (unless intended for hydrolysis).

References

-

ChemicalBook. (2024). 1-Piperazineacetic acid, 2-oxo-, ethyl ester (CAS 164784-87-6) Entry.[1] Retrieved from

-

ChemSrc. (2024). Ethyl (2-oxopiperazin-1-yl)acetate Details. Retrieved from

- Micklatcher, M. et al. (2009). Regioselective synthesis of 1-substituted piperazin-2-ones. Tetrahedron Letters.

-

PubChem. (2024).[2] Compound Summary for Piperazine-2-one derivatives. Retrieved from

Sources

Technical Guide: 2-Oxopiperazine-1-Acetic Acid Ethyl Ester

This technical guide details the molecular characterization, synthesis, and application of 2-oxopiperazine-1-acetic acid ethyl ester (systematically known as ethyl 2-(2-oxopiperazin-1-yl)acetate ).

This molecule represents a critical scaffold in medicinal chemistry, serving as a core intermediate for peptidomimetics, nootropic agents (racetam analogs), and specific kinase inhibitors.

Molecular Characterization, Synthesis Protocols, and Drug Discovery Applications

Molecular Identity & Physiochemical Properties[1][2][3]

The precise molecular weight and structural data are fundamental for stoichiometric calculations in synthesis and mass spectrometry validation.

Core Data Table[1]

| Parameter | Value | Technical Note |

| Chemical Name | Ethyl 2-(2-oxopiperazin-1-yl)acetate | IUPAC designation |

| Common Synonyms | 2-Oxopiperazine-1-acetic acid ethyl ester; (2-Oxo-piperazin-1-yl)-acetic acid ethyl ester | Often confused with the N4-isomer |

| CAS Registry Number | 59702-31-7 (Free base) | Verify specific salt forms (e.g., HCl: 502457-51-4) |

| Molecular Formula | C₈H₁₄N₂O₃ | |

| Molecular Weight (Average) | 186.21 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 186.1004 Da | Critical for High-Res MS (HRMS) |

| Physical State | Viscous oil or low-melting solid | Hygroscopic; store under desiccated conditions |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in non-polar alkanes (Hexane) |

Structural Analysis

The molecule consists of a six-membered piperazin-2-one (lactam) ring. The ethyl acetate side chain is attached to the N1 position (the amide nitrogen).

-

N1 (Amide): Substituted with -CH₂-COOCH₂CH₃.

-

C2 (Carbonyl): The oxo group adjacent to N1.

-

N4 (Amine): The secondary amine position (often a site for further functionalization).

Critical Isomer Distinction: Researchers often confuse this molecule with ethyl 2-(3-oxopiperazin-1-yl)acetate (where the side chain is on the amine nitrogen, N4). The N1-isomer (discussed here) is chemically distinct due to the lower nucleophilicity of the amide nitrogen, requiring specific synthetic strategies.

Synthetic Methodology

Direct alkylation of 2-oxopiperazine typically favors the more nucleophilic N4 (amine) position. To selectively synthesize the N1-isomer , a protection-deprotection strategy or a cyclization approach is required to ensure regioselectivity.

Protocol: Regioselective Synthesis of N1-Substituted Scaffold

Objective: Synthesize ethyl 2-(2-oxopiperazin-1-yl)acetate without N4-alkylation contamination.

Reagents

-

Starting Material: 4-Boc-2-oxopiperazine (CAS: 67276-81-7) - Protects the N4 amine.

-

Alkylating Agent: Ethyl bromoacetate (1.1 eq).

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

-

Solvent: Anhydrous DMF or THF.

-

Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM).[1]

Step-by-Step Workflow

-

N4-Protection (if not purchased): React 2-oxopiperazine with Boc₂O in DCM/TEA to yield 4-Boc-2-oxopiperazine . This blocks the highly reactive secondary amine.

-

Deprotonation:

-

Dissolve 4-Boc-2-oxopiperazine in anhydrous DMF at 0°C under Argon.

-

Add NaH portion-wise. Stir for 30 mins to form the N1-anion (amide anion).

-

-

Alkylation:

-

Add ethyl bromoacetate dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Monitoring: TLC (EtOAc/Hexane) should show consumption of starting material.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with EtOAc (3x). Wash organics with brine and water (to remove DMF).

-

Dry over Na₂SO₄ and concentrate.

-

Intermediate:4-Boc-1-(ethoxycarbonylmethyl)piperazin-2-one .

-

-

Deprotection (N4-Boc Removal):

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add TFA (1:4 ratio v/v with solvent) at 0°C. Stir at RT for 2 hours.

-

Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin if the free base is required.

-

Synthetic Pathway Diagram (Graphviz)

Caption: Regioselective synthesis pathway preventing N4-alkylation via Boc-protection strategy.

Analytical Characterization (QC)

To validate the molecular weight and identity, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)[8]

-

Expected Ion [M+H]⁺: 187.11 m/z.

-

Fragmentation Pattern:

-

Loss of ethoxy group (-OEt): [M-45]⁺.

-

Loss of acetate side chain: Characteristic of N-dealkylation.

-

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆.

-

δ 4.15 (q, 2H): Ethyl ester -O-CH₂-CH₃.

-

δ 4.05 (s, 2H): N1-methylene -N-CH₂-CO-. Note: This singlet is distinct. In the N4-isomer, this shift differs due to the amine vs. amide environment.

-

δ 3.0-3.5 (m, 4H): Piperazine ring protons (C3, C5, C6).

-

δ 1.25 (t, 3H): Ethyl ester -CH₃.

-

δ ~2.0-3.0 (broad s, 1H): N4-H (amine proton), exchangeable with D₂O.

Applications in Drug Discovery[3][9][10][11]

This molecule is not just a reagent; it is a "privileged scaffold" in medicinal chemistry.

Peptidomimetics

The 2-oxopiperazine ring serves as a constrained analog of a dipeptide (Gly-Gly or Gly-X).

-

Conformation: The ring locks the N-C-C-N backbone, reducing entropic penalty upon binding to biological targets.

-

Usage: The ethyl ester is hydrolyzed to the acid, which is then coupled to amines to form extended peptide chains.

Kinase Inhibitors

Substituted piperazinones are key pharmacophores in kinase inhibitors (e.g., analogs of Imatinib). The N1-acetic acid tail provides a handle for attaching solubilizing groups or targeting moieties (like E3 ligase ligands for PROTACs).

Nootropic Analogs

Structurally related to Piracetam (2-oxo-1-pyrrolidineacetamide). The expansion to a six-membered piperazine ring alters the lipophilicity and receptor binding profile, often investigated for cognitive enhancement or anticonvulsant activity.

Handling and Stability

-

Storage: Store at -20°C. The free amine (N4) is prone to oxidation or reaction with atmospheric CO₂ (carbamate formation).

-

Stability: The ethyl ester is stable, but avoid strong aqueous bases to prevent premature hydrolysis to the carboxylic acid.

-

Safety: Standard PPE. Treat as a potential irritant.

References

-

PubChem Compound Summary. Ethyl 2-(2-oxopiperazin-1-yl)acetate. National Center for Biotechnology Information. [Link]

-

DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link][2][3][4]

-

Stoltz, B. M., et al. Enantioselective Synthesis of Piperazin-2-ones. Caltech. [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2-(2-oxopiperazin-1-yl)acetate

This is an in-depth technical guide regarding the solubility, solvent selection, and handling of Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS 164784-87-6).

HExecutive Summary & Chemical Context[2][3][4][5][6][7][8]

Ethyl 2-(2-oxopiperazin-1-yl)acetate is a critical heterocyclic building block, primarily utilized in the synthesis of piperazine-based pharmaceuticals, including nootropic agents (racetam analogs) and specific protease inhibitors. Structurally, it features a piperazin-2-one core (a lactam) with an ethyl acetate side chain attached to the N1 position.

This dual functionality—a polar, hydrogen-bond-accepting lactam ring and a lipophilic ester tail—creates a unique solubility profile. It exhibits "amphiphilic-like" behavior in organic synthesis, being highly soluble in chlorinated and polar aprotic solvents while showing selective solubility in ethers and esters. Understanding this profile is essential for optimizing reaction yields, extraction efficiency, and crystallization processes.

Solubility Profile in Organic Solvents[3][9]

The following data categorizes solvents based on their interaction with the solute's functional groups (Lactam C=O, Ester C=O, Secondary Amine N-H).

Qualitative Solubility Table

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary choice for extraction. The solvent's dipole interacts effectively with the lactam and ester carbonyls without H-bond competition. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | Excellent for nucleophilic substitution reactions. Solubilizes the compound by disrupting intermolecular H-bonds (N-H...O). |

| Alcohols (Protic) | Methanol, Ethanol, IPA | High to Moderate | Soluble, but potential for transesterification exists under basic/acidic conditions. Good for recrystallization when paired with anti-solvents. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | "Goldilocks" solvent. often used for extraction but may require heating to fully dissolve high concentrations. |

| Ethers | THF, 1,4-Dioxane | Moderate | Good solubility; THF is the preferred solvent for reduction reactions (e.g., LiAlH4) involving this intermediate. |

| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Insoluble | Acts as an anti-solvent . The compound's polarity prevents solvation in non-polar alkane chains. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Solubility increases significantly with temperature, making Toluene/Heptane a viable recrystallization system. |

Critical Solubility Thresholds (Estimated)

-

DCM: > 100 mg/mL (25°C)

-

Methanol: > 80 mg/mL (25°C)

-

Ethyl Acetate: ~20-40 mg/mL (25°C)

-

Water: Soluble (due to secondary amine and lactam polarity), but typically extracted out of aqueous phases using DCM at pH > 8.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility in your specific workflow, use these standardized protocols. These are designed to be self-validating , meaning the result itself confirms the success of the step (e.g., clear solution vs. precipitate).

Protocol A: Gravimetric Solubility Determination

Use this to determine exact saturation points for process scale-up.

-

Preparation: Weigh 100 mg of Ethyl 2-(2-oxopiperazin-1-yl)acetate into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation: Continue addition until the solid visually disappears (clear solution).

-

Calculation:

-

Validation: Cool the solution to 4°C for 1 hour. If precipitation occurs, the room temperature value is valid as a saturation point. If no precipitate forms, the true solubility limit is higher than tested.

Protocol B: Recrystallization Solvent Screening

Use this to purify the compound from crude reaction mixtures.

-

Dissolution: Dissolve 500 mg of crude material in the minimum amount of hot Ethyl Acetate (approx. 5-10 mL at 60°C).

-

Filtration: Filter hot to remove insoluble inorganic salts (e.g., KBr/NaCl from synthesis).

-

Anti-Solvent Addition: While keeping the solution warm, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

-

Re-dissolution: Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Crystallization: Allow the vessel to cool slowly to room temperature, then to 4°C.

-

Validation: Harvest crystals via vacuum filtration. A melting point check (Target: pure compound range) validates the solvent system.

Application Workflows & Logic

The choice of solvent dictates the efficiency of the chemical transformation. Below is the decision logic for common applications.

Synthesis (Alkylation Reactions)

-

Reaction: Piperazin-2-one + Ethyl Chloroacetate

Product.[2] -

Recommended Solvent: Acetonitrile (MeCN) or DMF .

-

Logic: These polar aprotic solvents dissolve the polar lactam starting material and support the

mechanism. MeCN is preferred over DMF for easier removal (lower boiling point).

Workup & Extraction

-

System: Aqueous/Organic biphasic system.

-

Recommended Solvent: Dichloromethane (DCM) .

-

Logic: The compound partitions strongly into DCM from water, especially if the aqueous phase is slightly basic (pH 8-9) to suppress protonation of the secondary amine. Ethyl Acetate is a greener alternative but may require multiple extractions (

).

Hydrogenation / Reduction

-

Reaction: Reduction of the ester/lactam.

-

Recommended Solvent: THF (anhydrous).

-

Logic: High solubility and chemical inertness toward hydride reducing agents (e.g., LiAlH

, NaBH

Visualization: Solubility & Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the process stage.

Caption: Decision matrix linking process requirements (Synthesis, Extraction, Purification) to optimal solvent systems based on physicochemical properties.

References

-

Compound Identification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18423307, Ethyl 2-(2-oxopiperazin-1-yl)acetate. Retrieved from .

-

Synthesis Methodology: Wang, Z., et al. (2016). Preparation method of 2-piperazinone. Patent CN106117153B. (Describes the alkylation of piperazinone derivatives and recrystallization logic using Acetone/Water and DCM). Retrieved from .

- Solubility Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Reaction Solvent Effects: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

The Piperazinone Scaffold: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazinone core, a six-membered heterocycle featuring two nitrogen atoms and a carbonyl group, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and tunable physicochemical properties has made it a cornerstone in the design of a new generation of therapeutic agents. This guide provides a comprehensive overview of the piperazinone scaffold, from its fundamental attributes and synthesis to its application in drug discovery, offering field-proven insights for researchers navigating the complexities of drug development.

The Piperazinone Core: A Scaffold of Strategic Importance

The strategic value of the piperazinone scaffold lies in its inherent structural and chemical characteristics, which medicinal chemists can expertly manipulate to optimize drug candidates.[1][2]

Physicochemical Properties and Pharmacokinetic (PK) Profile: The two nitrogen atoms of the piperazinone ring, one of which is part of a lactam, offer distinct opportunities for substitution to fine-tune critical drug-like properties.[3][4] Modification at the non-amide nitrogen (N4) can significantly influence a molecule's solubility, lipophilicity (LogP), and basicity (pKa), thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] This tunability is crucial for enhancing oral bioavailability and achieving a desirable pharmacokinetic profile.[7]

Structural Rigidity and Conformational Control: The piperazinone ring typically adopts a pseudo-chair or twist-boat conformation, imparting a degree of conformational constraint on the molecule. This rigidity can be advantageous for locking a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[8] Furthermore, the defined geometry of the piperazinone scaffold makes it an excellent building block for peptidomimetics, where it can mimic peptide backbone turns and project side chains in a spatially defined manner.[9]

Synthetic Accessibility: The piperazinone core is readily accessible through a variety of synthetic routes, including multicomponent reactions and solid-phase synthesis, which lend themselves to the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[10][11]

Crafting the Core: Key Synthetic Strategies for Piperazinone Building Blocks

The construction of the piperazinone scaffold can be achieved through several robust and versatile synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall synthetic plan.

The Ugi Multicomponent Reaction: A Gateway to Diversity

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the convergent synthesis of highly substituted piperazinone precursors.[12][13] This one-pot reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, rapidly generates a complex acyclic intermediate that can be subsequently cyclized to form the piperazinone ring.[14][15]

Experimental Protocol: Synthesis of a Piperazinone Precursor via Ugi Reaction

This protocol describes a general procedure for the synthesis of a Ugi adduct that can be further processed to yield a piperazinone.

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

A primary amine (e.g., benzylamine)

-

A carboxylic acid (e.g., acetic acid)

-

An isocyanide (e.g., tert-butyl isocyanide)

-

Methanol (anhydrous)

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous methanol, add the aminoacetaldehyde dimethyl acetal (1.0 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add the carboxylic acid (1.0 eq) to the reaction mixture.

-

Finally, add the isocyanide (1.0 eq) dropwise to the stirring solution.

-

Continue to stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude Ugi product can be purified by flash column chromatography on silica gel.

The resulting Ugi adduct can then undergo an acid-mediated cyclization to furnish the piperazinone core.[15]

Asymmetric Synthesis of Chiral Piperazinones

The synthesis of enantiomerically pure piperazinones is of paramount importance, as the stereochemistry of a drug candidate can profoundly impact its efficacy and safety. Several strategies have been developed to achieve this, including the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis.[16][17]

A notable approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence to produce 3-substituted piperazin-2-ones with high enantioselectivity.[18] Another powerful method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones.[19]

Experimental Protocol: Asymmetric Synthesis of a Chiral Piperazinone Derivative

This protocol outlines a general procedure for the synthesis of a chiral piperazinone via deprotection and cyclization of a chiral diamine derivative.[17]

Materials:

-

Chiral N-protected diamine ester (e.g., ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

Dissolve the chiral N-protected diamine ester (1.0 eq) in methanol in a high-pressure hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for completion by HPLC.

-

Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a mixture of ethyl acetate and methanol as the eluent) to yield the chiral piperazinone.[17]

Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is an invaluable technique for the generation of combinatorial libraries of piperazinone derivatives for high-throughput screening.[11][20] By anchoring the growing molecule to a solid support, excess reagents and byproducts can be easily removed by simple washing, streamlining the purification process.[10] A common strategy involves the use of a resin, such as the Kaiser oxime resin, which allows for cleavage from the support with concomitant intramolecular cyclization to form the piperazinone ring under mild conditions.[11]

Experimental Protocol: Solid-Phase Synthesis of a Piperazinone Library

This protocol provides a general workflow for the solid-phase synthesis of a piperazinone library.

Materials:

-

Wang resin (or other suitable solid support)

-

N-Fmoc protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Piperidine in DMF (20%)

-

Bromoacetic acid

-

A diverse set of primary amines

-

Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

-

Coupling of the First Amino Acid: Couple the first N-Fmoc protected amino acid to the deprotected resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc group as described in step 1.

-

Acylation with Bromoacetic Acid: Acylate the free amine on the resin with bromoacetic acid.

-

Nucleophilic Displacement: React the resin-bound bromoacetamide with a library of diverse primary amines to introduce the second nitrogen atom.

-

Cleavage and Cyclization: Cleave the product from the resin using a TFA-based cocktail. The acidic conditions will also promote the cyclization of the linear precursor to form the piperazinone ring.

-

Purification: The cleaved products can be purified by preparative HPLC.

Structure-Activity Relationships (SAR) of Piperazinone Derivatives

Understanding the structure-activity relationships of piperazinone derivatives is crucial for the rational design of potent and selective drug candidates.[5][21] The substitution pattern on the piperazinone ring provides multiple vectors for optimization.

-

N1-Substitution: The substituent at the N1 position, which is part of the lactam, can influence the molecule's interaction with the biological target and its physicochemical properties. Bulky or rigid groups at this position can be used to probe specific binding pockets.

-

N4-Substitution: The N4 position is the most commonly modified position on the piperazinone scaffold.[3][22] Substituents at this position have a significant impact on the molecule's basicity, solubility, and overall ADME properties.[6] Aryl and heteroaryl groups are frequently introduced at this position to engage in key interactions with the target protein.[21]

-

C-Substitution: Substitution on the carbon atoms of the piperazinone ring, particularly at the C3 and C5 positions, can introduce chirality and provide additional points of interaction with the target. These substituents can also be used to modulate the conformational preferences of the ring.

A notable example of SAR is seen in piperazinone-containing kinase inhibitors, where the piperazinone scaffold acts as a central hub connecting different pharmacophoric elements that interact with the hinge region, the DFG motif, and other key features of the kinase active site.[23]

The Piperazinone Scaffold in Drug Discovery: A Case Study of Trilaciclib

The clinical success of piperazinone-containing drugs validates the importance of this scaffold in medicinal chemistry. A prominent example is Trilaciclib , an FDA-approved intravenous CDK4/6 inhibitor used to decrease the incidence of chemotherapy-induced myelosuppression.[22] The synthesis of Trilaciclib involves the construction of a key ketopiperazine moiety, highlighting the practical application of piperazinone chemistry in the pharmaceutical industry.[21]

The synthesis of the ketopiperazine portion of Trilaciclib involves a nucleophilic substitution reaction between 2-thiomethyl-4-chloropyrimidine and piperazin-2-one, followed by a series of transformations including a Dieckmann condensation to form a tricyclic intermediate.[21]

Physicochemical Properties of Piperazinone Building Blocks

The selection of appropriate building blocks is a critical step in the design of a drug discovery program. The table below provides a summary of the physicochemical properties of some common piperazinone derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) |

| Piperazin-2-one | C₄H₈N₂O | 100.12 | -1.2 |

| 1-Boc-piperazin-2-one | C₉H₁₆N₂O₃ | 200.23 | 0.3 |

| 4-Benzylpiperazin-2-one | C₁₁H₁₄N₂O | 190.24 | 1.1 |

| 3-Methylpiperazin-2-one | C₅H₁₀N₂O | 114.15 | -0.8 |

Bioisosteric Replacement Strategies for the Piperazinone Lactam

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's properties.[24][25] The lactam moiety of the piperazinone ring can be replaced with other cyclic structures to improve metabolic stability, alter the hydrogen bonding pattern, or explore new chemical space.[26] Examples of potential bioisosteres for the lactam include:

-

Cyclic ureas: These can mimic the hydrogen bond donor-acceptor pattern of the lactam.

-

Sultams: The replacement of the carbonyl group with a sulfonyl group can significantly alter the electronic properties and metabolic stability.

-

Heterocyclic rings: Fused or spirocyclic ring systems can be used to create more conformationally constrained analogs.

Visualization of Key Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate some of the key synthetic pathways discussed in this guide.

Caption: Ugi reaction for piperazinone synthesis.

Caption: Solid-phase synthesis of a piperazinone library.

Conclusion and Future Perspectives

The piperazinone scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to serve as a conformationally constrained peptidomimetic make it an attractive starting point for the design of novel therapeutics. As our understanding of disease biology deepens, the strategic application of the piperazinone scaffold, coupled with innovative synthetic methodologies and computational design, will undoubtedly lead to the discovery of the next generation of medicines targeting a wide range of diseases. Future research will likely focus on the development of novel asymmetric syntheses, the exploration of new bioisosteric replacements, and the application of the piperazinone scaffold in emerging therapeutic areas.

References

-

Smith, R. A., Bobko, M. A., & Lee, W. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369–2374. [Link]

- Chaudhary, J., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62-72.

- Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

- Ten, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

-

Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8093. [Link]

- BenchChem. (2025). The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- Moeller, K. D., & Fobian, Y. M. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-279.

- Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.

- ChemicalBook. (2024). Trilaciclib: Synthesis and Introduction.

- Fobian, Y. M., d'Avignon, D. A., & Moeller, K. D. (1996). New routes to conformationally restricted peptide building blocks: A convenient preparation of bicyclic piperazinone derivatives. Bioorganic & Medicinal Chemistry Letters, 6(3), 315-318.

- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.

- Shreder, K., et al. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold.

- Feng, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6273-6278.

- Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- González-López, V., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9018-9028.

- Micheli, F., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4289-4292.

- Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

- Cozzi, P., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3467-3478.

- DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.

- Wang, N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423-429.

- de la Torre, M. C., & Gotor-Fernández, V. (2021).

- Szymańska, E., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(23), 5674.

- Kuder, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(2), 295-306.

- Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry, 85(11), 6910-6923.

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P

- Lee, J., et al. (2008). Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(7), 2350-2354.

- Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42774-42801.

- Chaudhary, J., et al. (2024).

- BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.

- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-24.

- Bayer, A., et al. (2017). Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding. European Journal of Medicinal Chemistry, 135, 457-467.

- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry.

- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-24.

- Drug Design Org. (n.d.). Bioisosterism.

- Kumar, R., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.

- Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.

- Jetir.org. (n.d.).

- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3416.

- Díaz-Gavilán, M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.

- Kuram, M. R., et al. (2021). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade.

- Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8093.

- Wube, A., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 18(7), 1004.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- de Fátima, Â., et al. (2022).

- Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- Arena, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(2), 295-306.

- JOVE. (2023, February 26).

Sources

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 18. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents [mdpi.com]

- 24. elearning.uniroma1.it [elearning.uniroma1.it]

- 25. Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. drughunter.com [drughunter.com]

Difference between N-substituted and C-substituted piperazinone esters

Title: N- vs. C-Substituted Piperazinone Esters: Structural Divergence, Synthetic Architectures, and Pharmacological Impact[1]

Executive Summary The piperazin-2-one (ketopiperazine) scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between flexible aliphatic amines and rigid lactams. While N-substituted variants are synthetically accessible and widely used to modulate solubility and pharmacokinetic (PK) profiles, C-substituted analogues offer superior control over stereochemical vectors and metabolic stability. This guide delineates the critical technical distinctions between these two subclasses, providing researchers with the rationale and protocols to navigate this chemical space effectively.

Part 1: Structural & Stereoelectronic Foundations

The fundamental difference between N- and C-substituted piperazinones lies in their impact on the scaffold's topology and electronic distribution.

N-Substituted Piperazinone Esters

-

Locus of Substitution: N1 (amide nitrogen) or N4 (amine nitrogen).

-

Electronic Environment:

-

N1-Substitution: The N1 nitrogen is part of the lactam amide bond. It is non-basic and planar. Substitution here disrupts potential hydrogen bond donor (HBD) interactions with biological targets but increases lipophilicity and membrane permeability.

-

N4-Substitution: The N4 nitrogen remains basic (pKa ~8.0–9.0). Substitution here (e.g., with an acetate ester) creates a tertiary amine, often serving as a solubilizing group or a linker to other pharmacophores.

-

-

Conformation: N-substitution generally retains the flexible "twisted boat" or "half-chair" conformation of the piperazinone ring. It rarely imposes significant rigidification.

C-Substituted Piperazinone Esters

-

Locus of Substitution: C3 (alpha to amine), C5, or C6.[2]

-

Electronic Environment: C-substitution introduces chirality without altering the fundamental basicity of N4 or the H-bonding capability of N1 (unless sterically hindered).

-

Conformation (The "A-Value" Effect): Substituents at C3 or C6 introduce significant steric strain (1,3-allylic strain equivalents), forcing the ring into specific puckered conformations. This "locking" effect is critical for pre-organizing the molecule to bind to receptors (reducing the entropic penalty of binding).

-

Metabolic Stability: C-substitution blocks metabolic "soft spots." Unsubstituted methylene carbons in piperazines are prone to oxidative metabolism (N-dealkylation or hydroxylation). Placing a substituent (e.g., an ester) at these positions sterically and electronically hinders CYP450-mediated oxidation.

Table 1: Comparative Profile of N- vs. C-Substituted Piperazinone Esters

| Feature | N-Substituted (N1/N4) | C-Substituted (C3/C5/C6) |

| Synthetic Accessibility | High (1-2 steps) | Low to Moderate (3-5 steps, often de novo) |

| Chirality | Achiral (unless substituent is chiral) | Intrinsically Chiral (creates stereocenters) |

| Basicity (N4) | Modulated by substituent electronics | Largely Unaffected |

| Conformational Rigidity | Low (Flexible) | High (Rigid/Locked) |

| Primary Utility | PK Modulation, Pro-drug linkers | Pharmacophore orientation, Metabolic blocking |

Part 2: Synthetic Architectures

The synthesis of these two classes requires fundamentally different strategic disconnections.

A. N-Substituted Pathways: Post-Synthetic Functionalization

N-substituted esters are typically generated via direct alkylation of the pre-formed piperazinone ring. The challenge lies in regioselectivity .

-

N4-Alkylation: Occurs under mild basic conditions (TEA/DIPEA) due to the nucleophilicity of the secondary amine.

-

N1-Alkylation: Requires strong bases (NaH, LiHMDS) to deprotonate the amide (pKa ~17) or transition metal catalysis (Goldberg reaction).

B. C-Substituted Pathways: De Novo Assembly

Direct C-H functionalization of piperazinones is chemically arduous. Therefore, C-substituted esters are best synthesized de novo from the Chiral Pool (amino acids).

-

The Amino Acid Route: Starting from amino acid methyl esters (e.g., Phenylalanine methyl ester) allows the installation of the C3-substituent with defined stereochemistry before ring closure.

-

Reductive Amination/Cyclization: A robust sequence involves the reductive amination of an amino acid ester with a glyoxal derivative, followed by intramolecular cyclization.

Visualization: Synthetic Decision Tree

Caption: Synthetic decision matrix distinguishing post-synthetic modification (N-sub) from chiral pool assembly (C-sub).

Part 3: Experimental Protocols

The following protocols validate the distinct chemistries required for each substitution pattern.

Protocol A: Regioselective N4-Alkylation (N-Substituted)

Objective: Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate. Mechanism: SN2 Nucleophilic Substitution.[3]

-

Reagents: Piperazin-2-one (1.0 equiv), Ethyl bromoacetate (1.1 equiv), Triethylamine (TEA, 2.0 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve piperazin-2-one in anhydrous DCM (0.2 M) under N2 atmosphere.

-

Add TEA dropwise at 0°C.

-

Add Ethyl bromoacetate dropwise over 15 minutes. Note: Slow addition prevents bis-alkylation or quaternization.

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add water. Extract aqueous layer with DCM (3x).

-

Purification: Wash combined organics with brine, dry over Na2SO4. Concentrate. Purify via flash chromatography (MeOH:DCM 5:95).

-

-

Self-Validation:

-

TLC: Stains with Ninhydrin (faint) or KMnO4.

-

NMR: Disappearance of N4-H signal; appearance of ethyl ester quartet/triplet and N-CH2 singlet.

-

Protocol B: De Novo Synthesis of C3-Substituted Ester

Objective: Synthesis of Methyl (S)-2-(3-oxopiperazin-2-yl)acetate (C-substituted). Mechanism: Reductive Amination followed by Lactamization.

-

Reagents: L-Aspartic acid dimethyl ester hydrochloride (1.0 equiv), Glyoxal (40% aq, 1.2 equiv), NaBH3CN (2.5 equiv), Methanol.

-

Procedure:

-

Imine Formation: Dissolve amino acid ester in MeOH. Add Glyoxal solution. Stir at RT for 2 hours to form the di-imine/hemiaminal intermediate.

-

Reduction: Cool to 0°C. Add NaBH3CN portion-wise. Caution: Exothermic; H2 gas evolution. Stir for 16 hours.

-

Cyclization: The intermediate diamine often cyclizes spontaneously or upon heating to 60°C in the presence of mild base (NaHCO3) to form the lactam.

-

Workup: Quench with sat. NaHCO3. Remove MeOH in vacuo. Extract with EtOAc.

-

-

Self-Validation:

-

Chirality Check: Determine Enantiomeric Excess (ee) via Chiral HPLC.

-

NMR: Diagnostic doublet of doublets for the C3-H proton (chiral center) adjacent to the lactam nitrogen.

-

Part 4: Pharmacological Implications[1][4][5]

Metabolic Stability (The "Metabolic Shunt")

In drug discovery, the piperazine ring is often a site of high clearance.

-

N-Sub: N-dealkylation is a primary metabolic route. N-substituted esters are often rapidly hydrolyzed by plasma esterases to the free acid, which can be desirable for prodrugs but detrimental if the ester is the pharmacophore.

-

C-Sub: Introducing a substituent at C3 or C5 creates steric bulk that hinders the approach of CYP450 enzymes (specifically CYP2D6 and CYP3A4) to the adjacent nitrogen lone pair, significantly extending half-life (

).

Receptor Selectivity (Vector Analysis)

-

N-Sub Vectors: Project the substituent into the solvent front or a large hydrophobic pocket. They are "floppy" vectors.

-

C-Sub Vectors: Project the substituent in a defined 3D orientation (axial or equatorial depending on ring puckering). This is critical for discriminating between receptor subtypes (e.g., distinguishing Sigma-1 from Histamine H3 receptors).

References

-

Chamakuri, S., et al. (2022).[4][5] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[4] Link

-

Richard, F., et al. (2024).[6] "Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide." Chemical Society Reviews, 53, 1936-1983.[6] Link

-

Brosseau, J., et al. (2023). "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." ACS Catalysis, 13, 3320–3328. Link

-

Magriotis, P. A. (2020).[2] "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." Arkivoc, 2020(vi), 126-156. Link

-

Yeung, K. S., et al. (2013). "Meanings of 'Privileged Scaffolds' in Drug Discovery." Annual Reports in Medicinal Chemistry, 48, 335-348. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

Pharmacophore Mapping of Piperazin-2-one Acetate Derivatives

A Peptidomimetic Design Framework for Drug Discovery

Executive Summary

The piperazin-2-one (ketopiperazine) scaffold represents a privileged structure in medicinal chemistry, widely utilized as a conformationally constrained peptidomimetic. When functionalized with an acetate moiety—typically at the

This guide provides a rigorous, step-by-step technical framework for generating pharmacophore models of piperazin-2-one acetate derivatives. Unlike generic modeling tutorials, this document focuses on the specific steric and electronic nuances of this scaffold, providing a self-validating workflow for researchers aiming to optimize potency and selectivity.

The Scaffold: Structural & Electronic Rationale

Before initiating computational workflows, one must understand the intrinsic properties of the scaffold that drive pharmacophore feature selection.

1.1 Chemical Architecture

The piperazin-2-one core differs significantly from a standard piperazine due to the lactam functionality at C2.

-

Planarity & Constraint: The amide bond (N1-C2-O) introduces partial planarity, restricting the conformational freedom of the ring compared to piperazine. This reduces the entropic penalty upon binding.

-

The Acetate "Warhead": The acetate side chain (

) serves two roles:-

Anchor: It often mimics the C-terminal carboxylate or an aspartate side chain of a peptide substrate.

-

Linker: It provides a rotatable bond allowing the terminal acidic/H-bond acceptor group to probe the S1 or S1' pockets of enzymes.

-

1.2 Key Pharmacophoric Features

For a typical piperazin-2-one acetate derivative, the pharmacophore hypothesis should initially prioritize:

-

HBA (Hydrogen Bond Acceptor): The C2 carbonyl oxygen.

-

HBA/NI (Negative Ionizable): The acetate carbonyl/carboxylate.

-

HYD (Hydrophobic): Substituents at C3, C5, or C6 (often benzyl or aryl groups mimicking amino acid side chains).

-

HBD (Hydrogen Bond Donor): The N4 amine (if secondary) or an exocyclic amide.

Strategic Workflow: Ligand-Based Pharmacophore Generation

As crystal structures of novel derivatives are often unavailable in early discovery, we utilize a Ligand-Based Pharmacophore (LBP) approach, validated by decoy set enrichment.

2.1 The Computational Pipeline

The following diagram outlines the critical path for generating a high-quality hypothesis.

Figure 1: The iterative workflow for ligand-based pharmacophore generation. Note the feedback loop from Validation back to Dataset curation.

Detailed Experimental Protocol

This protocol assumes the use of standard molecular modeling suites (e.g., Schrödinger Phase, MOE, or Discovery Studio), but the parameters are universal.

Step 1: Dataset Curation & Preparation

-

Objective: Create a training set of 5-10 highly active compounds (

) and a diverse test set. -

Critical Action:

-

Stereochemistry: Piperazin-2-ones often have chiral centers at C3 or C6. You must define the specific enantiomer ((S)- or (R)-) corresponding to biological activity. Racemic modeling will introduce noise.

-

Protonation States: The N4 nitrogen is basic (

). Ensure it is protonated if the physiological pH is 7.4. The acetate group should be deprotonated (

-

Step 2: Conformational Search (The "Acetate" Problem)

The acetate side chain is highly flexible. A single rigid conformation is insufficient.

-

Method: Mixed Monte Carlo/Low-Mode (MCMM/LMCS) search.

-

Energy Window: Set a relatively high window (e.g., 10-15 kcal/mol ) above the global minimum.

-

Reasoning: The bioactive conformation of peptidomimetics often lies higher in energy due to the strain required to fit into a binding pocket (induced fit).

-

-

Constraint: If an X-ray structure of a similar core exists (e.g., Factor Xa inhibitors), apply a positional constraint on the piperazinone ring atoms during the search.

Step 3: Pharmacophore Alignment & Feature Definition

-

Alignment Rule: Do not align solely on the flexible acetate tail. Align based on the rigid piperazin-2-one core (N1-C2-C3-N4-C5-C6).

-

Feature Selection:

-

Vector HBA: Place on the C2 Carbonyl.

-

Point HBA/NI: Place on the Acetate carboxylate.

-

Ring Aromatic (RA): If a benzyl group is present at C3 (mimicking Phenylalanine), define the centroid.

-

Hydrophobic (HYD): Define regions for the piperazine ring face if it stacks with residues like Trp or Tyr.

-

Step 4: Validation Metrics (Self-Validating System)

A model is only as good as its ability to discriminate.

-

Decoy Set: Generate 500+ decoys (property-matched but topologically distinct) using DUD-E or similar tools.

-

Metrics:

-

Enrichment Factor (EF1%): Should be > 10.

-

Goodness of Hit (GH): Should be > 0.6.

-

ROC AUC: Must exceed 0.75 for a predictive model.

-

Case Study: Mapping for Thrombin/PAR1 Inhibition

To illustrate, we apply this to Phe-Gly dipeptide-derived piperazinones, which act as PAR1 antagonists.[1]

4.1 The Biological Context

In this scenario, the piperazin-2-one mimics the peptide backbone. The acetate group often interacts with the oxyanion hole or a specific arginine residue in the protease active site.

4.2 Interaction Diagram

The following diagram visualizes the mapped pharmacophore features against a hypothetical receptor binding site.

Figure 2: Pharmacophoric interaction map. The acetate group acts as a critical electrostatic anchor, while the C2 carbonyl mimics the peptide bond acceptor.

Data Presentation: Comparative Activity Table

When analyzing your derivatives, organize data to highlight the contribution of the acetate vs. other substituents.

| Compound ID | R1 (N1-Subst) | R2 (C3-Subst) | Pharmacophore Fit Score | |

| PZ-001 | Acetate (-CH2COOH) | Benzyl | 15 | 4.8/5.0 |

| PZ-002 | Methyl | Benzyl | 1200 | 2.1/5.0 |

| PZ-003 | Acetamide (-CH2CONH2) | Benzyl | 45 | 4.2/5.0 |

| PZ-004 | Acetate | Methyl | 850 | 3.0/5.0 |

Interpretation: The drastic loss of potency in PZ-002 confirms the Acetate is an essential pharmacophoric feature (likely ionic interaction). The retention of activity in PZ-003 suggests the interaction might be H-bond driven rather than purely ionic.

References

-

Sturino, C. F., et al. (2007). "Discovery of a Potent and Selective Piperazinone Inhibitor of the Thrombopoietin Receptor." Journal of Medicinal Chemistry. Link

-

Gund, P. (2022).[2] "Pharmacophore Modeling in Drug Discovery: Ligand-Based Approaches." National Institutes of Health (PMC). Link

-

López-Rodríguez, M. L., et al. (2014). "Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1." Molecules. Link

-

Wolber, G., & Langer, T. (2005). "LigandScout: 3-D Pharmacophores Derived from Protein-Ligand Complexes." Journal of Chemical Information and Modeling. Link

-

Yang, S. Y. (2010). "Pharmacophore modeling and applications in drug discovery: challenges and recent advances." Drug Discovery Today. Link

Sources

Technical Deep Dive: 1-Substituted 2-Oxopiperazines as Privileged Scaffolds

Topic: Literature Review on 1-Substituted 2-Oxopiperazines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-oxopiperazine (piperazin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a robust peptidomimetic template.[1] Unlike flexible linear peptides, the 1-substituted 2-oxopiperazine core offers a constrained conformation that can mimic the

This guide analyzes the synthetic architectures, functionalization strategies, and pharmacological applications of 1-substituted 2-oxopiperazines. It moves beyond basic review to provide actionable protocols and mechanistic insights for leveraging this scaffold in drug discovery, particularly for G-protein-coupled receptors (GPCRs) and protein-protein interaction (PPI) inhibitors.

Structural & Electronic Properties

The 2-oxopiperazine ring is electronically distinct from its saturated piperazine counterpart. The presence of the amide bond at C2-N1 introduces planarity to a portion of the ring, while the remaining carbons (C3, C5, C6) adopt a puckered conformation (typically a half-chair or twist-boat).

-

Conformational Restriction: The 1-substituent is critical. It forces the amide bond into a cis or trans configuration relative to the C3 substituent, often mimicking the

or -

Metabolic Stability: Unlike peptides, the endocyclic amide bond is resistant to standard proteases.

-

Vectorial Display: The N1, N4, and C3 positions allow for the precise 3D positioning of pharmacophores (e.g., hydrophobic, basic, or aromatic groups) to probe receptor pockets.

Synthetic Architectures

The construction of 1-substituted 2-oxopiperazines generally follows three dominant retrosynthetic logics: Solid-Phase Sub-Monomer Synthesis , Multicomponent Reaction (Ugi) Cyclization , and Chiral Pool Transformation .

Strategy A: Solid-Phase Sub-Monomer Synthesis

This is the most robust method for generating combinatorial libraries. Pioneered by Zuckermann for peptoids, it was adapted for 2-oxopiperazines. The "sub-monomer" approach builds the ring stepwise on a resin support, allowing for independent variation of the N1 and C3 substituents.

-

Mechanism: Iterative acylation with

-halo acids and displacement with primary amines.[2] -

Key Advantage: Eliminates the need for protected amino acid monomers; uses cheap primary amines.

-

Causality: The cyclization step is often triggered by an intramolecular attack of a secondary amine (N4) onto an electrophilic center (e.g., an activated ester or halide) at the N1 side chain.

Strategy B: Ugi Post-Condensation

The Ugi 4-Component Reaction (U-4CR) assembles the linear backbone in one pot, followed by a deprotection/cyclization sequence.

-

Components: Aldehyde, Amine, Isocyanide, Carboxylic Acid.[3][4][5]

-

Cyclization: By using a bifunctional starting material (e.g., an

-amino acid or a convertible isocyanide), the linear Ugi adduct can be cyclized under acidic or basic conditions. -

Application: Ideal for diversity-oriented synthesis (DOS) where deep structural variation is required at C3 and C6.

Strategy C: Chiral Pool & Jocic-Type Reactions

For targets requiring high enantiopurity, starting from natural amino acids or using organocatalytic methods (Jocic reaction) is preferred.

-

Jocic Reaction: Reaction of trichloromethyl carbinols with 1,2-diamines. This stereoselective method preserves the chirality of the starting materials, essential for creating specific enzyme inhibitors like FTase inhibitors.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic workflows: the Solid-Phase Sub-Monomer route and the Ugi Post-Condensation route.

Caption: Comparative workflow of Solid-Phase vs. Ugi synthesis for 2-oxopiperazine scaffolds.

Experimental Protocol: Solid-Phase Synthesis of 1-Substituted 2-Oxopiperazines

This protocol is adapted from the "sub-monomer" peptoid synthesis methodology, optimized for the formation of the 2-oxopiperazine core.[2] It is a self-validating system; the success of the displacement step can be monitored via the chloranil test (for secondary amines).

Reagents:

-

Resin: Rink Amide MBHA resin (loading ~0.5–0.7 mmol/g).

-

Acylation: Bromoacetic acid (2.0 M in DMF), Diisopropylcarbodiimide (DIC).

-

Displacement: Primary amine (

, 1.0 M in DMSO). -

Cyclization:

-Diisopropylethylamine (DIEA).

Step-by-Step Methodology:

-

Resin Preparation (Swelling):

-

Step 1: Bromoacetylation (Introduction of C2):

-

Add Bromoacetic acid (10 eq) and DIC (10 eq) in DMF to the resin.

-

Shake at room temperature for 30 minutes.

-

Drain and wash with DMF (

).[6] -

Validation: Negative Kaiser test (absence of primary amine).

-

-

Step 2: Amine Displacement (Introduction of N1 Substituent):

-

Add the primary amine solution (

, 20 eq) in DMSO. -

Shake at 60 °C for 2 hours (Note: Heat is crucial for steric bulk).

-

Drain and wash with DMF (

).[6] -

Validation: Positive Chloranil test (presence of secondary amine).

-

-

Step 3: Second Acylation (Introduction of C3/C6):

-

Add 2-Bromopropionic acid (or other

-halo acid) (10 eq) and DIC (10 eq) in DMF. -

Shake at room temperature for 2 hours.

-

Drain and wash with DMF (

).[6]

-

-

Step 4: Cyclization & Cleavage:

-

Cyclization: Treat the resin with 10% DIEA in DMF overnight at room temperature. This promotes the intramolecular attack of the secondary amide nitrogen onto the alkyl bromide.

-

Cleavage: Wash resin with DCM (

). Treat with 95% TFA / 2.5% -

Filter and evaporate TFA. Precipitate in cold ether to isolate the crude 1-substituted 2-oxopiperazine.

-

Pharmacological Applications & Case Studies

Melanocortin-4 Receptor (MC4R) Agonists

The MC4R is a key target for treating obesity. Linear peptides often lack selectivity between MC4R and other melanocortin subtypes.

-

Discovery: Researchers at Merck and other groups utilized the 1,3,4-trisubstituted 2-oxopiperazine scaffold to mimic the His-Phe-Arg-Trp pharmacophore of

-MSH. -

Mechanism: The rigid ring orients a D-Phe residue (at C3) and a basic moiety (at N4) to engage the receptor's binding pocket, achieving nanomolar affinity and oral bioavailability (e.g., Compound 35 in Bioorg. Med. Chem. Lett.).[7]

Farnesyltransferase (FTase) Inhibitors

Inhibiting FTase prevents the Ras protein from anchoring to the cell membrane, a critical step in cancer signaling.

-

Design: 2-Oxopiperazines serve as constrained analogs of the CaaX tetrapeptide motif.

-

Outcome: The scaffold allows for the precise positioning of a zinc-binding group (e.g., imidazole) and hydrophobic side chains to fit the enzyme's active site.

Quantitative Data Summary

| Therapeutic Target | Role of 2-Oxopiperazine | Key Substituents | Outcome |

| MC4R (Obesity) | N1: Benzyl/AlkylC3: D-Phe analog | High selectivity vs MC1R; Oral activity | |

| FTase (Cancer) | CaaX mimetic | N4: ImidazoleC3: Hydrophobic | IC50 < 10 nM; Cell permeability |

| P2X7 (Inflammation) | Core scaffold | N1: ArylC3: H/Me | Antagonist activity; CNS penetration |

References

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link

-

Ye, Z., et al. (2008). "Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents." Bioorganic & Medicinal Chemistry Letters, 18(22), 5895-5898. Link

-

Palermo, M. G., et al. (2015). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry, 13, 2360-2365. Link

-

Kim, Y. B., & Park, S. B. (2007). "Practical Solid-Phase Parallel Synthesis of

-2-Oxopiperazines via N-Acyliminium Ion Cyclization." Journal of Combinatorial Chemistry, 9(4), 596–600. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ugi post-condensation copper-triggered oxidative cascade towards pyrazoles [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biovera.com.au [biovera.com.au]

- 7. Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate from ethylenediamine

Application Note: Selective Synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate

Introduction & Scope

This application note details the protocol for synthesizing Ethyl 2-(2-oxopiperazin-1-yl)acetate starting from ethylenediamine (EDA) . This scaffold is a critical intermediate in the development of peptidomimetics, diketopiperazine-based drugs, and specific protease inhibitors.[1]

The synthesis centers on a controlled bis-alkylation followed by thermal cyclization strategy. Unlike the synthesis of N-unsubstituted 2-oxopiperazines (which requires mono-alkylation), this target requires the introduction of an acetate side chain at the N1 (amide) position. Achieving this regioselectivity requires strict adherence to stoichiometry and temperature control to favor the formation of the acyclic bis-ester intermediate prior to ring closure.

Retrosynthetic Analysis & Strategy

To synthesize the target (3) , we must avoid the formation of the thermodynamic sink—the N4-alkylated isomer.

-

Path A (Preferred): Exhaustive alkylation of EDA (1) at low temperature yields the symmetric diester (2) . Subsequent thermal activation drives the nucleophilic attack of the secondary amine onto the ester carbonyl, forming the lactam ring while retaining the second acetate group on the amide nitrogen.[1]

-

Path B (Avoid): Mono-alkylation followed by immediate cyclization yields unsubstituted 2-oxopiperazine. Subsequent alkylation of this species typically occurs at the more nucleophilic N4 (amine) position, yielding the incorrect regioisomer.

Reaction Scheme:

Caption: Reaction pathway prioritizing bis-alkylation to ensure N1-substitution.

Experimental Protocol

Reagents & Equipment[2][3][4][5]

| Reagent | MW ( g/mol ) | Equiv.[2] | Qty (Example) | Role |

| Ethylenediamine (EDA) | 60.10 | 1.0 | 6.01 g (100 mmol) | Substrate |

| Ethyl Chloroacetate | 122.55 | 2.2 | 26.96 g (220 mmol) | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 2.2 | 22.26 g (220 mmol) | Acid Scavenger |

| Ethanol (Absolute) | - | Solvent | 150 mL | Solvent |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel.

-

Nitrogen/Argon inert atmosphere line.

-

Temperature probe/Thermometer.

-

Rotary Evaporator.

Step-by-Step Methodology

Phase 1: Controlled Bis-Alkylation

-

Setup: Flame-dry the 3-neck RBF and purge with Nitrogen. Add Ethylenediamine (1.0 eq) and Triethylamine (2.2 eq) to Ethanol (100 mL).

-

Cooling: Cool the solution to 0–5°C using an ice/water bath. Crucial: Low temperature prevents premature cyclization and uncontrolled poly-alkylation.

-

Addition: Dilute Ethyl Chloroacetate (2.2 eq) in 20 mL Ethanol. Add this solution dropwise via the addition funnel over 45–60 minutes . Maintain internal temperature below 10°C.

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally. Stir at RT for 12–16 hours .[3]

-

Checkpoint: TLC (EtOAc/MeOH 9:1) should show consumption of EDA and formation of the bis-alkylated intermediate (lower Rf than mono-ester).

-

Phase 2: Thermal Cyclization 5. Reflux: Heat the reaction mixture to a gentle reflux (~78°C ) for 6–8 hours .

- Mechanism:[4][5][6] This step drives the intramolecular aminolysis. One secondary amine attacks the ester carbonyl of the adjacent arm, releasing ethanol and closing the piperazinone ring.[1]

- Work-up: Cool the mixture to RT. Filter off the precipitated Triethylamine Hydrochloride salts. Rinse the filter cake with cold Ethanol (20 mL).

- Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to obtain a viscous yellow oil.

Phase 3: Purification 8. Extraction: Dissolve the crude oil in Dichloromethane (DCM, 100 mL). Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/salts, followed by Brine (50 mL). 9. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 10. Distillation/Chromatography:

- Preferred: Vacuum distillation (high vacuum, <1 mmHg) if the product is thermally stable (bp approx. 140-150°C at 0.5 mmHg).

- Alternative: Flash Column Chromatography on Silica Gel. Eluent: DCM:Methanol (95:5 to 90:10).

- Target:Ethyl 2-(2-oxopiperazin-1-yl)acetate typically elutes as a pale yellow oil or low-melting solid.

Critical Control Points & Troubleshooting

| Issue | Cause | Solution |

| Formation of N4-isomer | Premature cyclization of mono-ester. | Ensure temperature is kept <5°C during addition. Ensure 2.2 eq of chloroacetate is fully added before heating. |

| Polymerization | Concentration too high or excessive heat. | Maintain dilution (0.5 M or lower). Do not exceed 80°C. |

| Low Yield | Incomplete cyclization. | Extend reflux time.[7] Monitor by NMR (disappearance of one ethyl ester triplet set, appearance of lactam signals).[1] |

Analytical Validation

The product should be validated using ¹H NMR.

-

Structure: Ethyl 2-(2-oxopiperazin-1-yl)acetate

-

Expected ¹H NMR (CDCl₃, 400 MHz):